molecular formula C11H12BrNO B1293980 1-(2-Bromopropanoyl)indoline CAS No. 17133-51-6

1-(2-Bromopropanoyl)indoline

Cat. No.: B1293980
CAS No.: 17133-51-6
M. Wt: 254.12 g/mol
InChI Key: UOOPTJBTNXNTCP-UHFFFAOYSA-N
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Description

Significance of the Indoline (B122111) Scaffold in Organic Synthesis and Chemical Biology

The indoline scaffold, a heterocyclic aromatic compound featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the fields of organic synthesis and chemical biology. semanticscholar.orgbohrium.com This structural motif is prevalent in a vast array of natural products, pharmaceuticals, and biologically active compounds. nih.govekb.egderpharmachemica.com Its significance stems from its versatile chemical reactivity and its ability to serve as a foundational structure for molecules with diverse pharmacological properties. bohrium.combohrium.com

In the realm of chemical biology, indoline derivatives are recognized for their wide-ranging therapeutic potential. nih.govbiosynth.com They form the core of numerous drugs and have demonstrated efficacy as anticancer, antibacterial, anti-inflammatory, and analgesic agents. nih.govekb.eg For instance, the indoline framework is a key component in compounds designed to inhibit tubulin polymerization, a critical process in cell division, making it a valuable target in cancer therapy. mdpi.commdpi.com Furthermore, natural products containing the indoline subunit, which often possess a stereocenter at the C2 position, exhibit significant biological activity. nih.gov The rigid, three-dimensional structure of polycyclic fused indolines makes them highly selective in their interactions with biological targets like enzymes and receptors. polimi.it

From a synthetic perspective, the indoline nucleus is a vital building block and intermediate. ekb.egderpharmachemica.com Organic chemists utilize the indoline scaffold to construct complex molecular architectures due to its amenability to various chemical transformations. semanticscholar.orgresearchgate.net Methodologies such as the Fischer indole (B1671886) synthesis and its variations are fundamental reactions for creating indole and indoline structures. rsc.org The functionalization of the indoline ring, particularly at the nitrogen atom and the C2 and C3 positions, allows for the systematic modification of its physicochemical and pharmacological properties, enabling the development of novel compounds with tailored activities. nih.govresearchgate.net The development of catalytic processes to generate enantioenriched indolines is an active area of research, highlighting the scaffold's importance in asymmetric synthesis. nih.govresearchgate.net

Overview of N-Acylation in Heterocyclic Chemistry

N-acylation is a fundamental and widely employed transformation in heterocyclic chemistry, involving the introduction of an acyl group (R-C=O) onto a nitrogen atom within a heterocyclic ring. fortunejournals.comarkat-usa.org This reaction is of paramount importance as it significantly alters the electronic and steric properties of the parent heterocycle, thereby modifying its chemical reactivity and biological activity. rsc.org For nitrogen-containing heterocycles like indoline, N-acylation is a key strategy for creating diverse derivatives with applications in pharmaceuticals, agrochemicals, and materials science. fortunejournals.comrsc.org

The process of N-acylation can be achieved through various synthetic methods. Traditionally, highly reactive acylating agents such as acyl chlorides and acid anhydrides are used. fortunejournals.com These reactions are often straightforward but can lack functional group tolerance and may require basic conditions to neutralize the acidic byproduct. fortunejournals.comrsc.org To address these limitations, numerous alternative methods have been developed. These include the use of carboxylic acids activated by coupling reagents (e.g., DCC, HOBt), which allows for milder reaction conditions. arkat-usa.orgresearchgate.net More recent advancements include catalytic methods, such as the oxidative coupling of aldehydes with heterocycles and the use of stable acyl sources like thioesters, which offer greater chemoselectivity and functional group compatibility. rsc.orgnih.gov

A significant challenge in the acylation of heterocycles like indole is regioselectivity. nih.gov The indole nucleus possesses multiple reactive sites, and acylation can occur at the nitrogen (N-acylation) or at a carbon atom, typically the C3 position (C-acylation), which is electronically richer. nih.govmdpi.commsu.edu Achieving selective N-acylation often requires careful choice of reagents and reaction conditions to overcome the inherent preference for C3-acylation. rsc.orgnih.gov Despite these challenges, the synthesis of N-acyl heterocycles remains a critical pursuit, as these motifs are widespread in many pharmaceuticals and natural products. nih.gov

Structural Features and Nomenclature of 1-(2-Bromopropanoyl)indoline

This compound is a derivative of indoline, characterized by the attachment of a 2-bromopropanoyl group to the nitrogen atom of the indoline ring. The systematic IUPAC name for this compound is 2-bromo-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one. echemi.com The structure consists of the bicyclic indoline core, where the nitrogen atom at position 1 is part of an amide functional group. The acyl moiety is a three-carbon propanoyl group, with a bromine atom substituted at the alpha-carbon (position 2) relative to the carbonyl group. This bromine atom introduces a chiral center into the molecule, meaning this compound can exist as a racemic mixture of two enantiomers.

The presence of the bromine atom, an electrophilic center, and the amide linkage are key structural features that define the potential reactivity of the molecule. It can serve as an intermediate in the synthesis of more complex indoline derivatives. google.com For instance, the bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution reactions.

Below is a table summarizing the key properties of this compound.

PropertyValueSource(s)
IUPAC Name 2-bromo-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one echemi.com
Synonyms This compound; 2-Bromo-1-(indolin-1-yl)propan-1-one echemi.com
CAS Number 17133-51-6 echemi.comsigmaaldrich.comintlab.org
Molecular Formula C₁₁H₁₂BrNO echemi.comintlab.org
Molecular Weight 254.12 g/mol echemi.comintlab.org
Exact Mass 253.01 g/mol echemi.com
Melting Point 140-142 °C google.com

Contextualizing this compound within Halogenated Acylindoline Chemistry

This compound belongs to the class of halogenated acylindolines, compounds that are significant in modern organic synthesis. The introduction of a halogen atom into an organic molecule is a pivotal transformation, as halogens serve as versatile functional handles for subsequent chemical modifications. mdpi.commt.com Halogenated compounds are crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. mt.comrsc.org The use of halogenation reactions allows for the construction of complex molecular frameworks and the fine-tuning of a molecule's biological activity. rsc.orgmdpi.com

Within the context of indoline chemistry, halogenation can occur on the aromatic ring or on an acyl side chain. In the case of this compound, the bromine is on the acyl group, specifically at the α-position. This α-halo ketone moiety is a particularly useful synthetic precursor. The electrophilic carbon attached to the bromine is susceptible to attack by various nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in the synthesis of more elaborate structures. For example, related compounds like 1-acetyl-5-(2-bromopropionyl)indoline are used as intermediates in the synthesis of pharmacologically active agents. google.com Similarly, 2-bromopropionyl bromide, the acylating agent precursor, is used to synthesize various derivatives for applications such as atom transfer radical polymerization. chemicalbook.com

The synthesis of halogenated acylindolines is often achieved via Friedel-Crafts acylation or by N-acylation of the indoline ring with a halogenated acyl halide, such as 2-bromopropanoyl chloride. biorxiv.orgchemicalbook.com The presence of the halogen can also influence the reactivity and selectivity of subsequent reactions on the indoline scaffold. mdpi.com Therefore, compounds like this compound are not merely static molecules but are valuable, reactive intermediates that provide a gateway to a wide range of functionalized indoline derivatives with potential applications in medicinal chemistry and materials science. rsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2,3-dihydroindol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8(12)11(14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOPTJBTNXNTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Bromopropanoyl Indoline and Analogues

N-Acylation Strategies for Indolines

The N-acylation of indolines involves the formation of an amide linkage between the secondary amine of the indoline (B122111) ring and a carboxylic acid or its derivative. Various methods have been developed to achieve this transformation, ranging from direct coupling reactions to the use of highly reactive acylating agents and sophisticated catalytic systems.

Directly acylating an amine with a carboxylic acid is an atom-economical approach, but it typically requires activation of the carboxylic acid. One straightforward method involves the direct condensation of indole (B1671886) with a carboxylic acid in the presence of boric acid, serving as a catalyst in refluxing mesitylene (B46885) with a Dean-Stark apparatus to remove water. clockss.org This procedure offers an economical and facile route to N-acylindoles and can be conceptually applied to indolines. clockss.org

A more contemporary one-pot method facilitates the direct N-acylation of less nucleophilic nitrogen compounds, including indoles, with carboxylic acids using a di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) system. researchgate.net This approach is notable for its operational simplicity, high yields, and excellent tolerance for various functional groups, making it suitable for complex molecule synthesis. researchgate.net

To circumvent the often harsh conditions required for direct condensation, carboxylic acids are frequently converted into more reactive derivatives, such as acid halides, anhydrides, or thioesters, prior to reaction with the indoline.

Acid Halides: Acyl chlorides are highly reactive and widely used for N-acylation. The reaction of an indoline with an acyl chloride, such as 2-bromopropanoyl chloride, typically proceeds readily in the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize the HCl byproduct. google.combiorxiv.org For instance, 1-(2-bromopropanoyl)indoline is listed as a product derived from 2-bromopropionyl bromide, a highly reactive acyl halide. chemicalbook.com Friedel-Crafts acylation of 1-acetylindoline (B31821) with (S)-2-(methanesulfonyloxy)propionyl chloride in the presence of aluminum chloride unexpectedly yielded (R)-1-acetyl-5-(2-chloropropionyl)indoline, demonstrating the high reactivity and potential for side reactions with these reagents. researchgate.net

Thioesters: Thioesters have emerged as stable and effective acylating agents for the chemoselective N-acylation of indoles. nih.govbeilstein-journals.orgnih.gov These reactions are often mild, functional group tolerant, and proceed in moderate to good yields. nih.govnih.gov The general principle involves a base-promoted nucleophilic substitution where the deprotonated indole (or indoline) attacks the thioester. beilstein-journals.org This method provides a valuable alternative to the more sensitive and reactive acyl chlorides. nih.govbeilstein-journals.org

Anhydrides: Carboxylic acid anhydrides are another class of activated derivatives used for acylation. nih.govacs.org The N-acylation of indoline-2-carboxylic acid derivatives can be performed with anhydrides like acetic anhydride, often in a basic organic medium, sometimes with the aid of an acylation catalyst. google.com Lewis acids such as zinc chloride have been shown to effectively catalyze the N-acylation of amides and carbamates with anhydrides under solvent-free conditions. researchgate.net

Table 1: Comparison of Activated Carboxylic Acid Derivatives for N-Acylation
DerivativeGeneral ReactivityCommon ConditionsAdvantagesDisadvantages
Acid Halides (e.g., Acyl Chlorides)Very HighAprotic solvent, base (e.g., Et₃N, K₂CO₃)High reactivity, fast reactionsMoisture sensitive, can be harsh, may lack selectivity nih.govbeilstein-journals.org
ThioestersModerateBase (e.g., Cs₂CO₃), aprotic solventStable, mild conditions, good functional group tolerance nih.govnih.govMay require synthesis of the thioester precursor organic-chemistry.org
AnhydridesModerateOften requires catalyst (Lewis acid) or heatMore stable than acid halides, readily availableLess reactive than acid halides, may require forcing conditions google.comnih.gov

Catalysis plays a crucial role in developing efficient and selective N-acylation reactions. Various catalytic systems have been employed to facilitate the acylation of indolines and related heterocycles.

Lewis Acid Catalysis : Metal triflates, such as yttrium triflate (Y(OTf)₃), have proven to be excellent catalysts for the Friedel-Crafts acylation of indoles with acid anhydrides. mdpi.com These catalysts are water-tolerant and effective in small quantities (1-5 mol%). mdpi.com

Transition Metal Catalysis : Rhodium complexes have been used for the C7-acylation of indolines with anhydrides. nih.govacs.org While focused on C-H activation, these systems highlight the potential of transition metals to mediate acylation on the indoline core.

Organocatalysis : Non-enzymatic chiral catalysts, specifically planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives, have been developed for the kinetic resolution of 2-substituted indolines via N-acylation. nih.govnih.gov This provides a rare example of a non-enzyme-based acylation catalyst for the kinetic resolution of amines. nih.govacs.org Furthermore, N-heterocyclic carbenes (NHCs) can catalyze the oxidative N-acylation of indoles using aldehydes as the acyl source, offering a mild and highly chemoselective pathway. rsc.org

Phase-Transfer Catalysis : The N-acylation of indole with acid chlorides can be efficiently performed using a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) in a dichloromethane/aqueous sodium hydroxide (B78521) system. clockss.org

Table 2: Catalytic Systems for Acylation of Indolines and Related Heterocycles
Catalyst TypeExample CatalystAcyl SourceKey FeaturesReference
Lewis AcidY(OTf)₃Acid AnhydrideWater-tolerant, high efficiency for C3-acylation of indoles. mdpi.com
Transition Metal[Rh(CO)₂Cl]₂Acid AnhydrideCatalyzes C7-acylation of indolines. nih.gov
OrganocatalystPlanar-chiral PPY derivativeAnhydrideEnables kinetic resolution of 2-substituted indolines. nih.gov
OrganocatalystN-Heterocyclic Carbene (NHC)AldehydeMild, oxidative N-acylation with high chemoselectivity. rsc.org
Phase-Transfer CatalystTetrabutylammonium saltAcid ChlorideEfficient for N-acylation in biphasic systems. clockss.org

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several approaches to N-acylindoline synthesis align with the principles of green chemistry.

A key development is the use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄), as recyclable solvents. mdpi.comresearchgate.net When combined with microwave irradiation, the Lewis acid-catalyzed acylation of indoles can be achieved in very short reaction times, and the catalyst/solvent system can be reused multiple times without significant loss of activity. mdpi.comresearchgate.net The use of photocatalysis represents another mild and sustainable strategy. For example, decatungstate photocatalysis allows for the dearomative hydroacylation of indoles with aldehydes to directly synthesize 2-acylindolines under mild conditions. researchgate.net Furthermore, employing less hazardous reagents, such as thioesters instead of highly reactive acyl chlorides, and performing reactions in aqueous media where possible, contribute to safer and more sustainable synthetic protocols. nih.govimist.ma

Introduction of the 2-Bromopropanoyl Moiety

The second critical step in synthesizing the target compound is the formation and introduction of the 2-bromopropanoyl group. This is typically achieved by using a pre-formed 2-bromopropanoyl halide.

2-Bromopropanoyl halides are key intermediates that are highly reactive due to the presence of both an acyl halide and an alpha-bromo group.

2-Bromopropionyl bromide is a colorless to light yellow liquid that is sensitive to water. guidechem.com A classical laboratory preparation involves the reaction of dry propionic acid with red phosphorus and elemental bromine, a variation of the Hell-Volhard-Zelinskii reaction. prepchem.com The product is isolated by distillation. prepchem.com It is a versatile reagent used to prepare various derivatives, including amides and esters. chemicalbook.comguidechem.com

2-Bromopropionyl chloride can be synthesized via a multi-step process. A patented production technique involves first reacting thionyl chloride with propionic acid to form propionyl chloride. google.com This intermediate is then reacted with red phosphorus and dry bromine, followed by rectification to yield the final product. google.com This acyl chloride is used in the synthesis of various compounds, including 5-(2-bromopropanoyl)-indolin-2-one via a Friedel-Crafts reaction. chemicalbook.com

An alternative method for introducing the 2-bromopropanoyl group onto an indoline core involves the bromination of a precursor. For example, 1-acetyl-5-propionylindoline can be treated with pyrrolidone hydrotribromide to directly afford 1-acetyl-5-(2-bromopropionyl)indoline. google.com

Direct Incorporation into the Indoline Scaffold

The most straightforward method for synthesizing this compound is the direct N-acylation of the indoline ring. This reaction typically involves treating indoline with a reactive derivative of 2-bromopropanoic acid, most commonly an acyl halide like 2-bromopropanoyl chloride or 2-bromopropionyl bromide. researchgate.netbiorxiv.orgchemicalbook.com The reaction is a nucleophilic acyl substitution where the secondary amine of the indoline scaffold attacks the electrophilic carbonyl carbon of the acyl halide.

This acylation is generally performed in the presence of a base to neutralize the hydrogen halide (e.g., HCl or HBr) formed as a byproduct. Common bases include inorganic carbonates, such as potassium carbonate (K₂CO₃), which effectively scavenge the acid without interfering with the primary reaction. researchgate.netbiorxiv.org The choice of solvent is also a critical parameter, with aprotic solvents like chloroform (B151607) (CHCl₃) or tetrahydrofuran (B95107) (THF) being frequently employed. researchgate.netbiorxiv.org

A typical procedure involves stirring a solution of the indoline substrate and a base in a suitable solvent, followed by the addition of the 2-bromopropanoyl halide. researchgate.netbiorxiv.org The reaction can often proceed at room temperature. researchgate.net For instance, the acylation of an indoline derivative has been successfully carried out using 2-bromopropanoyl chloride and potassium carbonate in THF at room temperature. biorxiv.org Similarly, 2-bromopropionyl bromide has been used with potassium carbonate in chloroform to acylate related heterocyclic scaffolds. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency and yield of the direct acylation of indoline are highly dependent on the specific reaction conditions. Optimization of parameters such as solvent, base, temperature, and stoichiometry of reagents is crucial for achieving high yields and purity.

Research has shown that variations in these conditions can significantly impact the outcome. For example, in the synthesis of a complex analogue, the acylation of a tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate with 2-bromopropanoyl chloride in the presence of potassium carbonate and THF resulted in a modest yield of 7.3%, indicating that the conditions were not fully optimized for this particular substrate. biorxiv.org In contrast, a different acylation using 2-bromopropionyl bromide and potassium carbonate in chloroform at room temperature for two hours was reported as an efficient step in a synthetic sequence. researchgate.net

Key factors for optimization include:

Base: The choice and amount of base are critical. A sufficient quantity (typically 2-4 equivalents) is needed to neutralize the acid byproduct and drive the reaction to completion. researchgate.netbiorxiv.org Potassium carbonate is a common and effective choice. researchgate.netbiorxiv.org

Solvent: Aprotic solvents like chloroform and THF are standard, but their selection can influence solubility and reaction rates. researchgate.netbiorxiv.org

Temperature and Reaction Time: While many acylations proceed at room temperature, adjusting the temperature may be necessary for less reactive substrates or to improve the reaction rate. researchgate.net Reaction times are typically monitored until completion, which can range from a few hours to overnight. researchgate.netbiorxiv.org

Stoichiometry: The molar ratio of the acylating agent to the indoline substrate is another lever for optimization. Using a slight excess of the acylating agent can help ensure complete conversion of the starting material. researchgate.net

The following table summarizes representative reaction conditions for the synthesis of this compound and its analogues, highlighting the different approaches used.

Indoline SubstrateAcylating AgentBase (Equivalents)SolventTemperatureTimeYieldReference
Heterocyclic Amine2-Bromopropionyl bromide (1.1 eq.)K₂CO₃ (1.5 eq.)CHCl₃25 °C2 hNot specified researchgate.net
(1S,3R)-methyl 1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate2-Bromopropanoyl chloride (2 eq.)K₂CO₃ (4 eq.)THFRoom Temp.Overnight7.3% biorxiv.org

Stereochemical Control in 2-Bromopropanoyl Acylation

The 2-bromopropanoyl group contains a chiral center at the C2 position, meaning that its acylation onto an achiral scaffold like indoline results in a racemic mixture of (R)- and (S)-1-(2-bromopropanoyl)indoline. The synthesis of enantiomerically pure or enriched forms requires specific strategies for stereochemical control.

One approach involves using a chiral acylating agent. However, research into related reactions, such as the Friedel-Crafts acylation of 1-acetylindoline, demonstrates the complexity of this process. researchgate.net In a study involving the acylation of 1-acetylindoline with chiral (S)- or (R)-2-(methanesulfonyloxy)propionyl chloride in the presence of aluminum chloride (AlCl₃), the reaction yielded optically pure products but with an inversion of stereochemistry at the asymmetric carbon. researchgate.net This suggests that the reaction mechanism, likely involving an Sₙ2-type attack, can influence the final stereochemical outcome.

Furthermore, when the same reaction was attempted with aluminum bromide (AlBr₃) as the Lewis acid, the corresponding 2-bromopropionyl derivatives were formed, but as stereo mixtures. researchgate.net This indicates that the choice of Lewis acid catalyst can significantly affect the stereoselectivity of the bromination step, potentially leading to racemization or a mixture of stereoisomers.

These findings suggest that achieving high stereochemical control during the direct N-acylation of indoline with a chiral 2-bromopropanoylating agent is challenging. The reaction conditions, particularly the choice of catalyst or activating agent, must be carefully selected to avoid loss of stereochemical integrity. Alternative strategies, such as the resolution of the racemic product or the use of chiral auxiliaries, may be necessary to obtain enantiomerically pure this compound. acs.orgwhiterose.ac.uk

Chemical Reactivity and Mechanistic Studies of 1 2 Bromopropanoyl Indoline

Nucleophilic Substitution Reactions at the α-Bromine Center

The carbon atom attached to the bromine (the α-carbon) is highly electrophilic. This is due to the inductive electron-withdrawing effect of the adjacent bromine atom and, significantly, the resonance-withdrawing effect of the carbonyl group. This activation makes the α-bromo center a prime target for nucleophilic attack, proceeding readily through an SN2 mechanism. manac-inc.co.jpkhanacademy.org

The most significant intramolecular reaction for N-(α-haloacyl)indoline systems is cyclization via nucleophilic attack from the indoline (B122111) nitrogen onto the electrophilic α-carbon. In the case of 1-(2-bromopropanoyl)indoline, this pathway leads to the formation of a fused tricyclic system. This type of reaction is a well-established method for synthesizing the pyrrolo[1,2-a]indole scaffold. rsc.org

The mechanism involves the lone pair of electrons on the indoline nitrogen acting as an internal nucleophile. This nitrogen attacks the α-carbon, displacing the bromide leaving group in an intramolecular SN2 reaction. The resulting cyclization yields a five-membered ring fused to the indoline core, specifically forming a 2-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one derivative. This domino process, involving alkylation followed by cyclization, is a powerful strategy for the rapid construction of complex heterocyclic systems. mdpi.com

Table 1: Intramolecular Cyclization Product of this compound

Reactant Conditions Major Product Ring System Formed

When treated with external nucleophiles, this compound undergoes intermolecular SN2 reactions. The reaction's success and rate depend on the nucleophile's strength and the reaction conditions. Due to the secondary nature of the alkyl halide, the reaction proceeds via a classic backside attack, leading to an inversion of stereochemistry if the α-carbon is chiral. A wide array of nucleophiles can be used to displace the bromide, allowing for the introduction of various functional groups at the α-position. msu.educhemguide.co.uk

Table 2: Examples of Intermolecular Nucleophilic Substitution Products

Nucleophilic Reagent Nucleophile Product
Sodium hydroxide (B78521) (NaOH) OH⁻ 1-(2-Hydroxypropanoyl)indoline
Sodium methoxide (B1231860) (NaOCH₃) CH₃O⁻ 1-(2-Methoxypropanoyl)indoline
Ammonia (NH₃) NH₂⁻ (or NH₃) 1-(2-Aminopropanoyl)indoline
Sodium cyanide (NaCN) CN⁻ 1-(2-Cyanopropanoyl)indoline

The reactivity of the α-bromine center is significantly enhanced by the adjacent carbonyl group. The carbonyl group's electron-withdrawing nature polarizes the C-Br bond, making the α-carbon more electron-deficient and thus more susceptible to nucleophilic attack. Furthermore, the transition state of the SN2 reaction is stabilized by orbital overlap with the π-system of the carbonyl group, which lowers the activation energy of the reaction. manac-inc.co.jp

The indoline nitrogen is part of an amide functional group. The lone pair of electrons on this nitrogen atom is delocalized by resonance with the adjacent carbonyl group. This resonance has two main consequences:

It reduces the nucleophilicity of the indoline nitrogen compared to a simple secondary amine, meaning that intramolecular cyclization may require activation, such as the use of a base to increase electron density.

It imparts a planar, rigid character to the N-acyl bond, which can influence the conformational preferences of the molecule and, consequently, the accessibility of the α-carbon to nucleophiles.

Elimination Reactions Leading to Unsaturated Acylindoline Derivatives

In the presence of a strong base, this compound can undergo a β-elimination reaction to form an α,β-unsaturated acylindoline. This reaction competes with nucleophilic substitution, and the outcome is often dependent on the nature of the base and the reaction temperature. lumenlearning.com The mechanism is typically a concerted E2 process, where the base abstracts a proton from the β-carbon (the methyl group) at the same time as the C=C double bond forms and the bromide ion departs. libretexts.orglibretexts.org

For this compound, there is only one type of β-hydrogen (on the methyl group), so only one constitutional isomer can be formed: 1-(prop-2-enoyl)indoline (also known as 1-acryloylindoline).

However, if the alkyl chain were longer, the regioselectivity of the elimination would follow established rules:

Zaitsev's Rule : With small, strong bases such as sodium ethoxide or hydroxide, the major product is typically the more substituted, and therefore more thermodynamically stable, alkene. libretexts.org

Hofmann's Rule : With bulky, sterically hindered bases like potassium tert-butoxide, the major product is the less substituted alkene. This is because the bulky base preferentially abstracts the more sterically accessible proton. libretexts.org

The E2 mechanism has a stereochemical requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group. This means the H and Br atoms must lie in the same plane but on opposite sides of the C-C bond for the reaction to occur most efficiently.

Table 3: Base-Dependent Elimination Pathways

Base Base Type Expected Major Product (if applicable) Governing Rule
Potassium tert-butoxide (t-BuOK) Bulky, strong base Hofmann (less substituted alkene) Hofmann's Rule

Hydrolysis and Amidation of the N-Acyl Moiety

The amide bond in this compound is stable but can be cleaved under forcing acidic or basic conditions. This reaction, known as hydrolysis, breaks the link between the indoline ring and the propanoyl group.

Acid-Catalyzed Hydrolysis : Treatment with a strong acid (e.g., aqueous HCl) and heat protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of indoline yields 2-bromopropanoic acid.

Base-Catalyzed Hydrolysis : Under strong basic conditions (e.g., aqueous NaOH) and heat, a hydroxide ion directly attacks the carbonyl carbon. nih.gov This forms a tetrahedral intermediate which then collapses, expelling the indoline anion (a relatively poor leaving group, hence the need for heat) to give the salt of 2-bromopropanoic acid. Subsequent acidification yields the free carboxylic acid. rsc.org

Similarly, amidation (more accurately, aminolysis) can occur when the compound is heated with an amine. The amine acts as a nucleophile, attacking the carbonyl carbon and ultimately displacing the indoline ring to form a new amide, N-alkyl-2-bromopropanamide, and free indoline.

Table 4: Products of N-Acyl Bond Cleavage

Reaction Reagents Products
Acid Hydrolysis H₃O⁺, Heat Indoline + 2-Bromopropanoic acid
Base Hydrolysis 1. OH⁻, Heat2. H₃O⁺ Indoline + 2-Bromopropanoic acid

Transformations of the Indoline Core under Reaction Conditions

The reactivity of the indoline nucleus in this compound under various reaction conditions is a critical area for investigation. The electron-rich nature of the benzene (B151609) ring fused to the five-membered nitrogen-containing ring suggests susceptibility to electrophilic attack, while the presence of C-H bonds offers potential for functionalization.

Currently, there are no specific studies detailing the C-H functionalization of the indoline core in this compound. Research in this area would be valuable to understand how the electron-withdrawing nature of the 2-bromopropanoyl group at the N-1 position influences the regioselectivity of C-H activation on the aromatic ring. Hypothetically, palladium-catalyzed cross-coupling reactions or directed metalation could be explored to functionalize the C-4, C-5, C-6, or C-7 positions. The steric and electronic properties of the acyl substituent would be expected to play a significant role in directing these transformations.

Pathways involving the cleavage or rearrangement of the indoline ring system in this compound have not been reported. Such reactions could potentially be induced under harsh conditions, such as strong acid or base, or through oxidative processes. For instance, oxidative cleavage could lead to the formation of various functionalized aniline (B41778) derivatives. Rearrangement reactions, possibly involving the acyl side chain, could also be envisioned under specific catalytic conditions, but experimental evidence is lacking.

Detailed Mechanistic Investigations

A thorough understanding of the reaction mechanisms is fundamental to controlling the chemical transformations of this compound. However, the absence of studies on its reactivity precludes the availability of detailed mechanistic data.

No kinetic data for reactions involving this compound have been published. Such studies would be essential to determine the rate laws and activation parameters for its potential reactions, such as nucleophilic substitution at the α-bromo position or transformations involving the indoline core. This information would provide insight into the reaction mechanisms and the influence of reaction conditions on the rate of transformation.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms. There are no reported isotopic labeling experiments involving this compound. Such experiments, for example, using deuterium (B1214612) or carbon-13 labeling, could help to clarify the mechanisms of potential C-H functionalization or rearrangement reactions by identifying which bonds are broken and formed during the reaction.

Crossover experiments are crucial for distinguishing between intramolecular and intermolecular reaction pathways, particularly in rearrangement reactions. As no rearrangement pathways for this compound have been documented, no crossover experiments have been performed. If a rearrangement were to be discovered, crossover experiments involving mixtures of isotopically labeled and unlabeled substrates would be necessary to determine the nature of the migrating group's transfer.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for determining the structure of organic molecules. For 1-(2-Bromopropanoyl)indoline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indoline (B122111) ring and the 2-bromopropanoyl group. The aromatic protons of the indoline moiety typically appear in the downfield region, influenced by the electron-withdrawing effect of the acyl group. The aliphatic protons of the indoline ring and the propanoyl chain will resonate in the upfield region.

Predicted chemical shifts (δ) and coupling constants (J) are detailed in the table below. The protons of the indoline ring system are designated with numbers, while the protons of the propanoyl chain are designated with letters.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-47.20-7.30d7.5
H-56.90-7.00t7.5
H-67.10-7.20t7.5
H-78.10-8.20d8.0
H-2 (CH₂)4.10-4.20t8.5
H-3 (CH₂)3.10-3.20t8.5
H-a (CH)4.50-4.60q6.8
H-b (CH₃)1.80-1.90d6.8

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the propanoyl group is expected to be the most downfield signal due to its direct attachment to an oxygen atom. The aromatic carbons of the indoline ring will also appear in the downfield region, while the aliphatic carbons will be found upfield.

The predicted chemical shifts for the carbon atoms are presented in the following table:

CarbonPredicted Chemical Shift (ppm)
C=O168-170
C-7a142-144
C-3a130-132
C-4127-129
C-6124-126
C-5123-125
C-7116-118
C-248-50
C-a (CHBr)40-42
C-328-30
C-b (CH₃)21-23

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For instance, correlations are expected between H-4 and H-5, H-5 and H-6, and between the protons of the ethyl group in the indoline ring (H-2 and H-3). Similarly, a cross-peak between the methine proton (H-a) and the methyl protons (H-b) of the propanoyl group would be observed.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would confirm the assignments made in the ¹H and ¹³C NMR spectra. For example, it would show a correlation between the H-4 signal and the C-4 signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

IonCalculated Exact Mass
[C₁₁H₁₂⁷⁹BrNO]⁺253.0102
[C₁₁H₁₂⁸¹BrNO]⁺255.0082

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to produce a series of fragment ions. The analysis of these fragments provides valuable information about the structure of the molecule.

The fragmentation of this compound is expected to proceed through several key pathways:

Loss of a bromine radical: This would result in a prominent fragment ion at m/z 174.0708, corresponding to the [C₁₁H₁₂NO]⁺ cation.

Cleavage of the N-acyl bond: This can occur in two ways:

Formation of the indoline cation at m/z 118.0657 ([C₈H₈N]⁺).

Formation of the 2-bromopropanoyl cation, which would show isotopic peaks at m/z 134.9449 ([C₃H₄⁷⁹BrO]⁺) and 136.9428 ([C₃H₄⁸¹BrO]⁺).

Loss of the entire 2-bromopropanoyl group: This would lead to the formation of the indolinyl radical cation at m/z 119.0735 ([C₈H₉N]⁺˙).

A proposed fragmentation pathway is illustrated in the table below, showing the expected major fragment ions.

m/z (for ⁷⁹Br)Proposed Fragment Structure
253.0102[C₁₁H₁₂⁷⁹BrNO]⁺ (Molecular Ion)
174.0708[M - Br]⁺
134.9449[CH₃CHBrCO]⁺
119.0735[Indoline]⁺˙
118.0657[Indoline - H]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural components: the tertiary amide, the aromatic indoline ring, and the bromoalkyl chain.

Amide Group: A strong, sharp absorption band, known as the Amide I band, is expected in the region of 1700-1650 cm⁻¹, corresponding to the C=O stretching vibration of the tertiary amide. researchgate.netlibretexts.org

Aromatic Ring: The indoline moiety will give rise to several characteristic peaks. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. vscht.cz C=C stretching vibrations within the benzene (B151609) ring are expected to produce moderate to sharp bands in the 1600-1450 cm⁻¹ region.

Aliphatic Groups: The C-H bonds of the propanoyl group and the saturated part of the indoline ring will show stretching vibrations in the 3000-2850 cm⁻¹ range. vscht.cz

Carbon-Bromine Bond: The C-Br stretching vibration is expected to produce a strong absorption in the lower frequency "fingerprint" region, typically between 650 cm⁻¹ and 550 cm⁻¹. vscht.cz

The table below summarizes the principal IR absorption bands predicted for the compound.

Table 2: Predicted Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretching 3100-3000 Medium
Aliphatic C-H Stretching 2980-2850 Medium-Strong
Amide C=O Stretching (Amide I) 1700-1650 Strong
Aromatic C=C Stretching 1600-1450 Medium-Variable
C-N Stretching 1300-1200 Medium
C-Br Stretching 650-550 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The primary chromophore in this compound is the N-acylated indoline system.

The UV-Vis spectrum of indoline derivatives is dominated by π → π* transitions associated with the aromatic benzene ring. core.ac.uk The parent indole (B1671886) molecule typically exhibits two main absorption bands. core.ac.uk In this compound, the indoline ring is conjugated with the carbonyl group of the propanoyl moiety through the nitrogen atom. This extended conjugation is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indoline. The N-acetyl group in N-acetylindole, a similar structure, is known to influence the absorption spectrum. nist.gov

The expected electronic transitions and their approximate absorption maxima are detailed below.

Table 3: Predicted UV-Vis Absorption Data for this compound

Approximate λₘₐₓ (nm) Type of Transition Chromophore
~230-250 π → π* Benzene ring of indoline
~270-290 π → π* N-Acyl indoline conjugated system

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from the crystal structures of closely related brominated indoline derivatives. nih.govresearchgate.netiucr.org

The indoline ring system is expected to be nearly planar. The amide bond (N-C=O) will exhibit partial double-bond character, resulting in a planar geometry for the atoms involved (C(ring)-N-C(=O)-C(alkyl)). The bond length of the amide C-N bond would be shorter than a typical C-N single bond. iucr.org

Table 4: Predicted Key Structural Parameters for this compound from X-ray Crystallography Analogs

Parameter Description Expected Value/Feature
Indoline Ring Planarity of the bicyclic system Nearly planar
Amide Group Geometry around the N-C=O bond Planar
C-N Amide Bond Length Distance between indoline N and carbonyl C ~1.36 - 1.41 Å iucr.org
C=O Bond Length Length of the carbonyl double bond ~1.22 - 1.25 Å
C-Br Bond Length Length of the carbon-bromine bond ~1.90 - 1.98 Å
Intermolecular Interactions Forces stabilizing the crystal packing C-H···O hydrogen bonds; Halogen bonding (C-Br···π) nih.goviucr.org

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry for predicting molecular properties. For 1-(2-Bromopropanoyl)indoline, DFT calculations can provide a robust understanding of its geometry, electronic distribution, and spectroscopic features.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is found. Studies on similar N-substituted isatin (B1672199) and indoline (B122111) derivatives have successfully used DFT methods, often with the B3LYP functional and a 6-311G basis set, to achieve geometries that show good agreement with experimental X-ray crystallography data. nih.govnih.gov

Conformational analysis further explores the various spatial arrangements, or conformers, that arise from rotation around single bonds. In this compound, key rotations occur around the N1-C9 (indoline-carbonyl) and C9-C10 (carbonyl-alpha carbon) bonds. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped to identify the most stable conformers (energy minima) and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Illustrative Data Table: Conformational Analysis of this compound This table presents hypothetical data for the primary dihedral angles and their corresponding relative energies as would be determined by DFT calculations.

ConformerDihedral Angle (C8-N1-C9-C10)Dihedral Angle (N1-C9-C10-Br)Relative Energy (kcal/mol)
A (Global Minimum)~175° (anti-periplanar)~65° (gauche)0.00
B~178° (anti-periplanar)~-170° (anti-periplanar)1.25
C~-5° (syn-periplanar)~70° (gauche)3.50

Electronic Structure and Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's behavior as a nucleophile or an electrophile.

For this compound, DFT calculations can determine the energies of the HOMO and LUMO and visualize their shapes.

HOMO : As an electron-rich aromatic system, the indoline moiety is expected to be the primary location of the HOMO. This indicates that the molecule would likely donate electrons from this region in reactions with electrophiles.

LUMO : The LUMO is anticipated to be distributed over the electrophilic centers of the molecule, specifically the carbonyl group (C=O) and the carbon atom attached to the bromine (C-Br). This suggests that nucleophilic attack would preferentially occur at these sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.com

Illustrative Data Table: Frontier Molecular Orbital Properties This table provides plausible FMO energy values for this compound based on typical DFT results for similar aromatic amides.

OrbitalEnergy (eV)Primary Localization
HOMO-6.15Indoline aromatic ring
LUMO-0.98Propanoyl group (C=O and C-Br bonds)
HOMO-LUMO Gap (ΔE)5.17-

Vibrational Frequency Analysis for Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. mdpi.com This analysis serves two main purposes: it confirms that an optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of experimental spectral bands to specific molecular motions (e.g., stretching, bending, and twisting).

For this compound, key vibrational modes would include the amide C=O stretch, the C-N stretch of the indoline ring, aromatic C-H stretches, and the C-Br stretch. Comparing the calculated spectrum with an experimental one can provide strong evidence for the compound's structure. Calculated frequencies are often systematically scaled to better match experimental values, accounting for approximations in the theoretical model and anharmonicity effects. mdpi.com

Illustrative Data Table: Calculated vs. Typical Experimental Vibrational Frequencies This table shows a hypothetical correlation between DFT-calculated vibrational frequencies and standard experimental IR regions for key functional groups in this compound.

Vibrational ModeCalculated Frequency (cm⁻¹, Scaled)Typical Experimental Range (cm⁻¹)
Aromatic C-H Stretch30553000 - 3100
Aliphatic C-H Stretch29802850 - 3000
Amide C=O Stretch16751650 - 1690
Aromatic C=C Stretch1605, 14801450 - 1610
C-N Stretch (Amide)13501300 - 1400
C-Br Stretch640500 - 690

Reaction Mechanism Elucidation via Transition State Calculations

DFT is an invaluable tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which determines the reaction rate.

A reaction of significant interest for this compound is the nucleophilic substitution of the bromide ion, a common reaction for α-halo amides. nih.gov DFT calculations could be used to model the reaction with a nucleophile (e.g., hydroxide (B78521), OH⁻). The process would involve optimizing the structures of the reactants, the transition state, and the products. Locating the TS and confirming it with a frequency calculation (which should yield exactly one imaginary frequency) would allow for the determination of the activation barrier, providing insight into the reaction's feasibility and kinetics. acs.org

Illustrative Data Table: Reaction Energy Profile for Nucleophilic Substitution This table shows a hypothetical energy profile for the Sₙ2 reaction of this compound with a nucleophile (Nu⁻) as calculated by DFT.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
Transition State (TS)[Nu---C---Br]‡ complex+18.5
Products1-(2-Nucleophilopropanoyl)indoline + Br⁻-25.0

Molecular Dynamics (MD) Simulations

While DFT provides a static, zero-temperature view of molecules, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time.

Conformational Space Exploration in Solution

MD simulations are particularly useful for exploring the conformational space of a molecule in a realistic solvent environment. espublisher.com For this compound, an MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water or dimethyl sulfoxide) and simulating its motion over nanoseconds or longer.

Illustrative Data Table: Conformational State Populations from MD Simulation This table presents hypothetical results from a 100 ns MD simulation, showing the percentage of time the molecule spends in its major conformational states.

ConformerDefining Feature (Dihedral Angles)Population in Water (%)
AN1-C9-C10-Br ≈ +65°72%
BN1-C9-C10-Br ≈ -170°25%
OtherTransient states3%

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Solvation effects can alter the conformational preferences, reactivity, and spectroscopic properties of the molecule. Computational models are employed to simulate these interactions and predict how the molecule will behave in different chemical environments.

The stability of this compound's various conformers can be influenced by the polarity of the solvent. In polar solvents, conformations with larger dipole moments are generally stabilized to a greater extent than less polar conformers. For this compound, this means that the rotational orientation of the 2-bromopropanoyl group relative to the indoline ring may shift to favor more polar arrangements in solvents like water or dimethyl sulfoxide (B87167) (DMSO) compared to nonpolar solvents like hexane (B92381) or toluene.

Table 1: Predicted Solvation Effects on the Conformational Equilibrium of this compound

Solvent Dielectric Constant (ε) Predominant Conformer Predicted Relative Stability
Hexane 1.88 Less Polar Baseline
Toluene 2.38 Less Polar Slightly Stabilized
Dichloromethane 8.93 Intermediate Polarity Moderately Stabilized
Acetone 20.7 More Polar Significantly Stabilized
DMSO 46.7 More Polar Highly Stabilized
Water 80.1 More Polar Very Highly Stabilized

Note: This table represents a qualitative prediction based on general principles of solvent effects. Actual computational studies would be needed to quantify these effects.

These solvent-induced conformational changes can, in turn, affect the molecule's reactivity. For instance, the accessibility of the electrophilic carbonyl carbon and the alpha-carbon bearing the bromine atom to nucleophilic attack can be altered by the solvent environment. Polar protic solvents may also engage in hydrogen bonding with the carbonyl oxygen, further influencing reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. This map provides a guide to the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering valuable predictions about its reactivity.

For this compound, the MEP map would be expected to show several key features:

Negative Potential (Red/Yellow): The most electron-rich region is anticipated to be around the carbonyl oxygen atom due to the presence of lone pairs of electrons. This area is a likely site for electrophilic attack or hydrogen bond donation.

Positive Potential (Blue/Green): Electron-deficient regions are expected around the carbonyl carbon and the carbon atom bonded to the bromine. The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. The carbon atom attached to the bromine is also electrophilic due to the electron-withdrawing inductive effect of the bromine atom. These sites are susceptible to nucleophilic attack.

Aromatic Region: The benzene (B151609) ring of the indoline moiety will exhibit a region of negative potential above and below the plane of the ring, characteristic of aromatic systems, making it susceptible to electrophilic aromatic substitution, although the acyl group is deactivating.

Table 2: Predicted Regions of High and Low Electrostatic Potential in this compound

Molecular Region Predicted Electrostatic Potential Implication for Reactivity
Carbonyl Oxygen Highly Negative Site for electrophilic attack and hydrogen bonding
Carbonyl Carbon Highly Positive Primary site for nucleophilic attack
Alpha-Carbon (C-Br) Positive Secondary site for nucleophilic attack
Indoline Nitrogen Moderately Negative Potential for protonation or coordination
Aromatic Ring Face Negative Interaction with electrophiles
Protons on Aromatic Ring Positive Potential for interaction with nucleophiles

Note: The values are qualitative predictions. Quantitative MEP analysis would require specific computational calculations.

The MEP map is a powerful tool for rationalizing and predicting the regioselectivity of reactions involving this compound. For example, in a reaction with a nucleophile, the MEP map would strongly suggest that the initial attack is most likely to occur at the carbonyl carbon.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry can be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. The accuracy of these predictions has significantly improved with the development of advanced computational methods and basis sets.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be based on the calculated electron density around each nucleus.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Influencing Factors
Aromatic Protons 6.8 - 7.5 Anisotropy of the aromatic ring, electronic effects of the acyl group
CH (α to C=O and Br) 4.5 - 5.0 Deshielding by adjacent carbonyl and bromine
CH₃ (β to C=O) 1.8 - 2.2 Deshielding by the carbonyl group
Indoline CH₂ (N-CH₂) 3.9 - 4.3 Deshielding by the adjacent nitrogen and acyl group
Indoline CH₂ (Ar-CH₂) 3.0 - 3.4 Shielding relative to the N-CH₂ group

Note: These are estimated ranges. Actual predicted values would be generated from specific quantum mechanical calculations.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Influencing Factors
Carbonyl Carbon (C=O) 165 - 175 Highly deshielded due to the double bond to oxygen
Aromatic Carbons 110 - 145 Electronic environment of the benzene ring
CH (α to C=O and Br) 40 - 50 Deshielding by adjacent carbonyl and bromine
CH₃ (β to C=O) 20 - 30 Influence of the carbonyl group
Indoline CH₂ (N-CH₂) 45 - 55 Deshielding by the adjacent nitrogen
Indoline CH₂ (Ar-CH₂) 25 - 35 Shielding relative to the N-CH₂ group

Note: These are estimated ranges. Actual predicted values would be generated from specific quantum mechanical calculations.

By comparing these computationally predicted spectra with experimentally obtained spectra, chemists can confirm the successful synthesis of this compound and gain a more detailed understanding of its electronic structure. Discrepancies between predicted and experimental values can also provide insights into subtle conformational or solvent effects.

Following a comprehensive search for scientific literature and data, it has been determined that there is no available research specifically detailing the biological interactions or mechanistic insights of the chemical compound "this compound" within publicly accessible databases and scientific journals.

The user's request for an article focusing solely on this specific compound, with detailed content for sections on general biological interactions, enzyme inhibition mechanisms, and receptor binding studies, cannot be fulfilled. Generating such an article would require non-existent data and would not meet the standards of scientific accuracy and reliance on verifiable research findings.

Research is available for the broader class of "indoline derivatives," which are known to participate in a wide range of biological interactions. researchgate.netbenthamscience.comchula.ac.thnih.gov For instance, various indoline-containing molecules have been investigated for their roles as enzyme inhibitors and receptor ligands. nih.govnih.gov Studies on other brominated indole (B1671886) or indoline scaffolds suggest that halogen atoms can enhance binding to biological targets. nih.govresearchgate.net

However, without specific studies on "this compound," any discussion of its potential biological activity would be purely speculative and would violate the core instruction to provide a scientifically accurate article focused exclusively on this compound. Therefore, no article can be generated at this time.

Exploration of Biological Interactions and Mechanistic Insights

Structure-Activity Relationship (SAR) Studies for Analogues of 1-(2-Bromopropanoyl)indoline

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR studies focus on systematically modifying three key regions of the molecule: the N-acyl substituent, the halogen atom, and the indoline (B122111) ring. These investigations help to identify the structural features essential for molecular recognition, binding affinity, and functional activity at a biological target.

The N-acyl group of the indoline scaffold is a critical determinant of biological activity. Modifications to this part of the molecule, such as altering chain length, bulkiness, and electronic properties, can significantly modulate the interaction profile.

Chain Length: Studies on related N-acyl indole (B1671886) derivatives have shown that the length of the alkyl chain can have a profound impact on potency. For certain cannabimimetic indoles, high affinity for both CB1 and CB2 receptors requires a minimum alkyl chain length of three carbons, with optimal binding observed for chains of five carbons. nih.gov Extending the chain to seven carbons can lead to a significant drop in binding affinity. nih.govresearchgate.net This suggests that for analogues of this compound, the propanoyl group is within an optimal size range, but slight variations could fine-tune receptor affinity. A hyperbolic relationship often exists, where activity increases with chain length up to a certain point before declining. bohrium.com

Bulkiness and Functional Groups: The introduction of bulky or functionally diverse groups on the acyl moiety can also alter the biological profile. For example, replacing a simple alkyl chain with more complex structures like a morpholinoethyl group has been shown to decrease binding affinity and agonist activity in some indole series. nih.gov The presence of specific functional groups, such as carboxamides, can be essential for activity, while their removal leads to a loss of function. acs.org Therefore, modifications to the propanoyl group of this compound, such as adding cyclic structures or different functional groups, would likely have a significant impact on its interaction with biological targets.

Table 1: Influence of N-Acyl Chain Length on Receptor Binding for a Series of Cannabimimetic Indoles This table is representative of SAR principles for N-acyl indoles and is intended to illustrate the concepts discussed.

N-Alkyl Chain LengthCB1 Receptor Affinity (Ki, nM)CB2 Receptor Affinity (Ki, nM)General Observation
Methyl (C1)High (weaker affinity)High (weaker affinity)Sub-optimal chain length
Propyl (C3)ModerateModerateMinimum length for high affinity
Pentyl (C5)Low (stronger affinity)Low (stronger affinity)Optimal chain length
Heptyl (C7)High (weaker affinity)High (weaker affinity)Chain length exceeds optimal

The bromine atom at the 2-position of the propanoyl group is a key feature that can significantly influence the compound's biological properties through several mechanisms, most notably via halogen bonding.

Halogen Bonding: A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen in a protein. acs.orgsemanticscholar.org The strength of this interaction generally increases with the polarizability of the halogen, following the order I > Br > Cl > F. mdpi.com The presence of the bromine atom in this compound allows for the potential formation of halogen bonds within a protein's binding pocket, which can enhance binding affinity and specificity. nih.govresearchgate.net Studies have shown that substituting a hydrogen with a bromine or iodine can significantly increase inhibitor potency by forming these stabilizing interactions. acs.org

The indoline ring serves as the core scaffold, and substitutions on this ring system can dramatically alter the compound's potency and selectivity. The position, size, and electronic nature of substituents are all critical factors.

Positional Effects: The specific position of a substituent on the indoline ring can have a major impact on biological activity. For instance, in one series of indole derivatives, substitution at the 5-position with a halogen or methyl group was found to be detrimental to binding and functional activity, whereas substitutions at the 6- and 7-positions maintained high affinity. researchgate.net In another series, moving a substituent from the 3-position to the 2-position of the indole ring resulted in a significant change in intrinsic activity, converting a partial agonist into a full agonist with improved binding affinity. nih.gov

Nature of Substituents: The type of substituent also plays a crucial role. Hydrophobic groups are often required in certain regions of the scaffold to maintain activity. acs.org For example, a series of indoline derivatives designed as α1A-adrenoceptor antagonists showed that specific substitutions led to compounds with high potency and selectivity, making them suitable for further development. acs.org Indole ring substitutions have been shown to improve the binding selectivity between different receptor subtypes, such as CB2 over CB1. nih.govacs.orgscilit.com These findings indicate that strategic modification of the indoline ring of this compound could be a powerful approach to fine-tune its pharmacological profile, enhancing its potency against a desired target while reducing off-target effects.

Table 2: Effect of Indole Ring Substitution Position on Receptor Affinity (Illustrative Examples) This table provides hypothetical data based on general SAR principles for indole/indoline derivatives.

Analogue of this compoundSubstitution PositionSubstituentRelative Potency (IC50)Receptor Selectivity
Parent Compound--H1.0xBaseline
Analogue A5-position-Cl0.2x (Decreased)Reduced
Analogue B6-position-Cl5.0x (Increased)Enhanced
Analogue C7-position-OCH38.0x (Increased)Significantly Enhanced
Analogue D4-position-OCH30.1x (Decreased)Reduced

Biophysical Characterization of Interactions

To fully understand the molecular basis of a compound's activity, it is essential to characterize the physical and chemical principles governing its interaction with a biological target. Biophysical techniques provide quantitative data on binding affinity, kinetics, thermodynamics, and the structural details of the interaction.

Determining the binding affinity is a cornerstone of characterizing the interaction between a ligand like this compound and its protein target. Several biophysical methods are employed to quantify this interaction.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com By titrating the ligand into a solution containing the protein, ITC can determine the binding affinity (Ka or Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. news-medical.netkhanacademy.org This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction. ITC is particularly valuable as it is a label-free, in-solution technique. malvernpanalytical.com It is also capable of measuring a wide range of affinities, from weak to very strong interactions, sometimes using displacement titration methods for high-affinity ligands. nih.gov

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique used to measure binding kinetics and affinity. nih.govspringernature.com In an SPR experiment, the protein target is immobilized on a sensor surface, and the ligand is flowed over it. scispace.com The binding event causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram. From this data, the association rate (ka) and dissociation rate (kd) can be determined, and the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). scispace.comnih.gov SPR is highly sensitive and provides valuable kinetic information that is not available from equilibrium-based methods like ITC. springernature.com

Table 3: Comparison of Biophysical Techniques for Binding Affinity Determination

TechniquePrincipleKey Parameters MeasuredAdvantagesConsiderations
Isothermal Titration Calorimetry (ITC)Measures heat change upon bindingKD, ΔH, ΔS, Stoichiometry (n)Label-free, in-solution, provides full thermodynamic profileRequires relatively large amounts of material
Surface Plasmon Resonance (SPR)Detects mass change on a sensor surface via refractive indexKD, ka (on-rate), kd (off-rate)Label-free, real-time kinetic data, high throughputRequires immobilization of one binding partner, which may affect activity
Nuclear Magnetic Resonance (NMR)Monitors changes in the chemical environment of nuclei upon bindingKD, binding site mappingProvides structural information at atomic resolution, in-solutionRequires large amounts of protein, limited to smaller proteins

Understanding the three-dimensional structure of the protein-ligand complex and the conformational changes that occur upon binding is crucial for rational drug design.

X-ray Crystallography: This is the most powerful technique for obtaining high-resolution structural information of protein-ligand complexes. nih.govlibretexts.org It requires the formation of a high-quality crystal of the complex. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be built. nih.gov A crystal structure of this compound bound to its target would reveal the precise binding orientation, the key amino acid residues involved in the interaction, and the specific geometry of any hydrogen or halogen bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique that can provide information about the structure and dynamics of protein-ligand complexes in solution, which is closer to the physiological state. springernature.comanu.edu.au By monitoring changes in the chemical shifts of protein or ligand atoms upon complex formation (Chemical Shift Perturbation), the binding interface can be mapped. biorxiv.org Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine intermolecular distances, allowing for the calculation of the three-dimensional structure of the bound ligand and the protein's binding pocket. auremn.org.br This provides valuable insights into the conformation adopted by the flexible parts of the molecule upon binding.

Application as Chemical Probes for Biological Pathway Elucidation

Chemical probes are powerful tools in chemical biology, designed to selectively interact with a specific biological target, such as a protein, to study its function within a cellular context. The structure of this compound suggests its potential utility as a covalent chemical probe. This potential stems from the presence of a reactive electrophilic center in the 2-bromopropanoyl group.

The core principle behind a covalent probe is its ability to form a stable, covalent bond with a nucleophilic amino acid residue within the active or binding site of a target protein. nih.gov The α-bromo amide moiety in this compound can act as an electrophile, making it susceptible to nucleophilic attack by amino acid side chains such as cysteine (thiol group), serine (hydroxyl group), or lysine (B10760008) (amino group). This covalent interaction can lead to the irreversible inhibition or modification of the target protein, allowing for its identification and functional characterization.

While direct studies on this compound as a chemical probe are not prevalent in the current literature, the broader class of indoline-based compounds has been explored for such purposes. For instance, libraries of aminoindoline-derived, natural-product-like compounds have been synthesized and screened to identify modulators of protein-protein interactions, specifically in the context of focal adhesion kinase (FAK)-mediated signaling pathways. The indoline scaffold serves as a versatile framework for the development of bioactive molecules.

The general workflow for utilizing a compound like this compound as a chemical probe would involve:

Target Identification: Identifying proteins that are covalently modified by the probe. This is often achieved through techniques like activity-based protein profiling (ABPP).

Validation: Confirming the interaction between the probe and the identified target protein.

Pathway Elucidation: Using the probe to modulate the activity of the target protein in cellular or in vivo models to understand its role in biological pathways.

The table below summarizes the key features of this compound that suggest its potential as a chemical probe.

FeatureDescriptionImplication for Probe Activity
Indoline Scaffold A privileged heterocyclic structure in medicinal chemistry.Provides a stable and often biocompatible core for molecular recognition by target proteins.
2-Bromopropanoyl Group An α-halo amide functional group.Acts as a reactive electrophile, enabling covalent bond formation with nucleophilic residues on target proteins.
Covalent Bonding Forms a stable, irreversible link to the target.Allows for robust target labeling, identification, and functional inhibition studies.

Biotransformation Pathways of Indoline Derivatives

Biotransformation is the process by which a living organism chemically modifies a substance. Understanding the biotransformation pathways of a compound is crucial for determining its metabolic fate, and potential bioactivity or toxicity. While the specific metabolic pathways of this compound have not been explicitly detailed in the literature, probable routes can be inferred from studies on the biotransformation of the parent indoline molecule and other N-substituted indoline derivatives.

The metabolism of indoline derivatives is primarily mediated by cytochrome P450 (P450) enzymes and flavin-containing monooxygenases (FMOs). These enzymes catalyze a variety of oxidative reactions.

Key Biotransformation Reactions for Indoline Derivatives:

Aromatization: A significant metabolic pathway for indoline is its dehydrogenation to form indole. This "aromatase" activity is primarily catalyzed by P450 enzymes, with CYP3A4 being a major contributor. The resulting indole can have different biological activities than the parent indoline and may be further metabolized to potentially reactive intermediates.

N-Oxidation: The nitrogen atom of the indoline ring is susceptible to oxidation. FMO3 can oxidize indoline to N-hydroxyindoline. This intermediate can be further oxidized and may lead to the formation of dimers.

Arene Oxidation: The aromatic ring of the indoline scaffold can undergo oxidation by P450 enzymes to form arene oxides, which can then be hydrolyzed to dihydrodiols.

Hydrolysis of the Acyl Group: The amide bond in this compound could be susceptible to hydrolysis by amidase enzymes. This would lead to the cleavage of the 2-bromopropanoyl group, yielding indoline and 2-bromopropanoic acid. The rate and extent of this hydrolysis would depend on the specific amidases present and the steric and electronic properties of the compound.

Metabolism of the Bromoalkanoyl Moiety: The 2-bromopropanoyl portion of the molecule would likely undergo further metabolism. This could involve dehalogenation, which can occur through various enzymatic mechanisms, followed by further oxidation or conjugation.

The potential primary metabolites of this compound are summarized in the table below, based on known metabolic pathways of related structures.

Metabolic PathwayKey EnzymesPotential Metabolite(s)
Aromatization Cytochrome P450s (e.g., CYP3A4)1-(2-Bromopropanoyl)indole
N-Oxidation Flavin-containing monooxygenases (e.g., FMO3)N-Hydroxy-1-(2-bromopropanoyl)indoline
Amide Hydrolysis AmidasesIndoline and 2-Bromopropanoic acid
Arene Oxidation Cytochrome P450sEpoxide and dihydrodiol derivatives

It is important to note that the presence of the N-acyl group in this compound may influence the preferred metabolic pathways compared to unsubstituted indoline. The steric bulk and electronic nature of the 2-bromopropanoyl group could affect the interaction of the molecule with metabolizing enzymes, potentially altering the regioselectivity and rate of metabolism.

Future Research Trajectories and Synthetic Utility

Design and Synthesis of Advanced Analogues with Modified Reactivity Profiles

Future research will likely focus on the rational design and synthesis of advanced analogues of 1-(2-bromopropanoyl)indoline to modulate its reactivity and biological activity. Modifications can be envisaged at three primary locations: the α-carbon, the indoline (B122111) ring, and the amide bond itself.

Modification of the Halogen: Replacing the bromine atom with other halogens (chlorine, fluorine) or a trifluoromethyl group could significantly alter the electrophilicity and steric hindrance at the α-carbon. For instance, α-fluoroamides and α-CF3 amides are of growing interest in medicinal chemistry, and developing synthetic routes to such analogues of this compound is a promising avenue. nih.gov The synthesis of α,α-difluoro-β-amino amides via Reformatsky reactions provides a template for methodologies that could be adapted for indoline systems. rsc.orgrsc.org

Substitution on the Indoline Ring: The aromatic portion of the indoline scaffold is ripe for functionalization. Introducing electron-donating or electron-withdrawing groups can tune the electronic properties of the entire molecule, potentially influencing the reactivity of the α-bromo amide through inductive and resonance effects. Halogenation of indole-containing scaffolds has been shown to significantly boost potency in biological systems, suggesting that brominated or chlorinated indoline analogues could exhibit enhanced properties. nih.gov

N-Alkylation and Acylation Variants: While the core structure is an indoline, exploring related scaffolds such as indole (B1671886) or substituted indolines could yield compounds with different conformational constraints and reactivity.

The synthesis of these advanced analogues will require the development of robust and versatile chemical methods, including late-stage functionalization techniques to build a diverse library of compounds for screening and further application.

Stereoselective Synthesis of Enantiopure this compound

The α-carbon in this compound is a stereocenter, meaning the compound can exist as two enantiomers. As biological systems are chiral, the synthesis of enantiomerically pure forms is crucial for applications in medicinal chemistry and chemical biology. Future research trajectories in this area will focus on developing efficient asymmetric syntheses.

Key strategies for achieving stereoselectivity include:

Chiral Auxiliaries: Attaching a chiral auxiliary to the indoline or the propanoyl moiety can direct the bromination step or subsequent reactions to favor one stereoisomer. This approach has been successfully used for the synthesis of enantiopure cyclic derivatives from related adducts. nih.gov

Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. ub.edu Developing an organocatalytic method for the bromination of a precursor or for the entire coupling of the propanoyl group to indoline would be a significant advancement.

Transition Metal Catalysis: Chiral transition metal complexes can catalyze the enantioselective formation of C-C or C-X bonds. A notable example is the nickel-catalyzed Negishi cross-coupling of racemic α-bromo amides with organozinc reagents, which yields enantiopure α-chiral amides. nih.gov Adapting such methods could provide a direct route to enantiopure this compound or its derivatives.

Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Biocatalytic methods, using enzymes, could also be explored for this purpose. nih.gov

The development of these stereoselective methods is essential for elucidating the specific roles of each enantiomer in biological processes and for creating more effective and selective chemical agents. nih.gov

Table 1: Potential Strategies for Stereoselective Synthesis

Strategy Description Potential Advantages
Chiral Auxiliaries A chiral molecule is temporarily incorporated to direct a stereoselective transformation. Well-established, predictable outcomes.
Organocatalysis Use of small, metal-free chiral organic molecules to catalyze the reaction asymmetrically. Environmentally friendly, avoids metal contamination. ub.edu
Metal Catalysis Chiral ligands coordinate to a metal center to create an asymmetric catalytic environment. High efficiency and turnover numbers, broad scope. nih.gov
Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the other. Useful for separating existing racemic mixtures.

Development of Novel Reaction Methodologies Utilizing the Unique Reactivity of the α-Bromo Amide Functionality

The α-bromo amide functional group is a versatile electrophile, capable of participating in a wide array of chemical transformations. Future research will undoubtedly focus on harnessing this reactivity to develop novel synthetic methodologies.

Cross-Coupling Reactions: Beyond classical nucleophilic substitution, the C-Br bond can be activated by transition metals (e.g., palladium, nickel, copper, cobalt) to participate in cross-coupling reactions. nih.govacs.org This would allow for the direct formation of carbon-carbon or carbon-heteroatom bonds at the α-position, enabling the synthesis of α-aryl, α-alkenyl, or α-alkynyl indoline derivatives. Maulide and colleagues have demonstrated the potential of amide umpolung for asymmetric Ni-catalyzed Suzuki cross-couplings with α-bromo amides. nih.gov

Radical Reactions: The C-Br bond can undergo homolytic cleavage to generate an α-amido radical. This intermediate can participate in various radical-mediated processes, such as cyclizations, additions to alkenes, and atom transfer radical polymerization (ATRP), opening up avenues for polymer chemistry and complex molecule synthesis.

Rearrangement Reactions: Under certain conditions, α-haloamides can undergo rearrangements, potentially involving intermediates like aziridinones (α-lactams) or aza-oxyallyl cations. nih.gov Exploring these reaction pathways for this compound could lead to the discovery of novel skeletal diversification strategies, transforming the indoline-propanoyl framework into entirely new heterocyclic systems.

Multicomponent Reactions (MCRs): Designing novel MCRs where this compound serves as a key building block would be a highly efficient way to generate molecular complexity. nih.gov For instance, it could act as an electrophile in reactions involving isocyanides or other reactive intermediates.

Exploration of this compound as a Synthetic Building Block for Complex Molecules

The inherent reactivity of this compound makes it an ideal starting material or intermediate for the synthesis of more complex molecules, particularly those containing the indoline or related indole nucleus, which is a common motif in natural products and pharmaceuticals. nih.govnih.gov

Future applications could include:

Synthesis of Fused Heterocycles: Intramolecular reactions are a powerful strategy for building complex polycyclic systems. By introducing a nucleophilic group elsewhere on the indoline ring or on a substituent, an intramolecular cyclization could be triggered by displacement of the bromide, leading to novel fused ring systems.

Peptide and Peptidomimetic Synthesis: The α-bromo amide can be converted into an α-amino amide moiety, a fundamental building block of peptides. nih.gov This would allow for the incorporation of a non-natural, constrained indoline-containing amino acid into peptide chains, which could be used to study peptide conformation and biological activity.

Natural Product Synthesis: The indoline skeleton is present in numerous alkaloids. This compound could serve as a versatile chiral building block for the enantioselective total synthesis of such biologically active natural products. nih.govresearchgate.net

Application in Chemical Biology Tools and Probe Development

Chemical probes are small molecules used to study biological systems by selectively modulating the function of a specific protein or pathway. pageplace.de The α-bromo amide functionality in this compound is well-suited for the design of such tools.

Covalent Inhibitors and Probes: The electrophilic α-carbon can react with nucleophilic residues (e.g., cysteine, lysine (B10760008), histidine) in a protein's active site, leading to irreversible covalent modification. This strategy is increasingly used in drug discovery to achieve high potency and prolonged duration of action. This compound could serve as a scaffold for developing covalent probes for various enzyme classes.

Activity-Based Probes (ABPs): ABPs are reactive probes that covalently label active enzymes in complex biological samples. A this compound-based scaffold could be appended with a reporter tag (like a fluorophore or biotin) to create an ABP for identifying novel enzyme targets or profiling enzyme activity.

Fragment-Based Drug Discovery (FBDD): The indoline core is an attractive fragment for FBDD. The bromo-substituent provides a reactive handle for linking fragments or for optimizing initial fragment hits into more potent leads, as demonstrated in the development of probes for bromodomains. nih.gov The synthesis of indolylisoxazoline analogues has also led to the identification of potent anticancer agents, highlighting the utility of the indole scaffold in drug discovery. nih.gov

Theoretical Predictions for Further Experimental Validation

Computational chemistry and theoretical studies are indispensable tools for predicting reactivity, elucidating reaction mechanisms, and guiding experimental design.

Future theoretical work on this compound could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model transition states and intermediates for various potential reactions, such as nucleophilic substitution, rearrangement, and radical processes. acs.org This can help rationalize observed outcomes and predict which reaction pathways are most favorable under different conditions. For example, computational studies have been used to investigate whether nucleophilic substitution on α-bromoamides proceeds via a direct SN2 pathway or a double-inversion mechanism involving an aziridinone (B14675917) intermediate. researchgate.net

Predicting Reactivity and Selectivity: Computational models can predict how modifications to the molecule's structure (as discussed in section 7.1) will affect its reactivity. This includes calculating activation energies and predicting the stereochemical outcome of asymmetric reactions. researchgate.net

Molecular Docking and Drug Design: If a biological target is identified, molecular docking simulations can be used to predict the binding mode of this compound and its analogues. This information is invaluable for designing more potent and selective inhibitors or probes.

By combining theoretical predictions with experimental work, researchers can accelerate the exploration of this compound's chemistry and unlock its full potential in synthesis and chemical biology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Bromopropanoyl)indoline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of indoline derivatives or acylative coupling with 2-bromopropanoyl chloride. Key steps include selecting anhydrous conditions to avoid hydrolysis of the bromopropanoyl group and optimizing stoichiometry (e.g., 1.2–1.5 equivalents of brominating agent). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yields range from 60–85%, depending on steric hindrance and side reactions . Characterization should include 1^1H/13^{13}C NMR to confirm the bromopropanoyl moiety and indoline ring integrity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies protons on the indoline ring (δ 6.8–7.5 ppm) and the bromopropanoyl group (δ 1.5–2.1 ppm for methyl; δ 4.0–4.5 ppm for CH2_2Br). 13^{13}C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, bromine positioning) using single-crystal diffraction. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 10.397 Å, b = 14.487 Å, c = 15.858 Å are reported for analogous brominated compounds .

Q. How does the bromine atom in this compound influence its stability under thermal or photolytic conditions?

  • Methodological Answer : Conduct accelerated stability studies by heating samples (40–80°C) or exposing them to UV light (254 nm). Monitor degradation via HPLC or TLC. The C-Br bond is susceptible to homolytic cleavage, leading to radical intermediates. Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N2_2) can mitigate decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (B3LYP/6-31G*) to model transition states and electron density maps. Focus on the bromine atom’s electrophilicity and the indoline ring’s electron-rich regions. Compare computed activation energies with experimental results (e.g., Suzuki-Miyaura coupling yields) to validate predictions. Address discrepancies by refining basis sets or solvent effects in simulations .

Q. What experimental strategies resolve contradictory data on the catalytic activity of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Replicate Studies : Ensure consistent reaction conditions (temperature, catalyst loading, solvent polarity).
  • Control Variables : Test enantioselectivity using chiral HPLC and compare with crystallographic data to rule out racemization .
  • Statistical Analysis : Apply ANOVA to assess significance of reported enantiomeric excess (ee) values across studies .

Q. How can this compound be leveraged as a precursor for spirocyclic indoline derivatives with potential bioactivity?

  • Methodological Answer : Design one-pot multicomponent reactions (e.g., with aldehydes and amines) to form spirocycles. Optimize Lewis acid catalysts (e.g., ZnCl2_2) and microwave-assisted heating for reduced reaction times. Screen products against kinase or protease assays to evaluate bioactivity, ensuring proper negative controls and dose-response validation .

Guidance for Rigorous Research Design

  • Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, a study on bromine substitution kinetics should justify novelty compared to existing halogenated indoline literature .
  • Data Integrity : Cross-reference spectral data with repositories like Cambridge Structural Database (CSD) to confirm crystallographic parameters .
  • Ethical Considerations : Disclose hazards (e.g., bromine’s toxicity) and safety protocols in methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.